2,3-Dimethylbut-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIFWPTEFZCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504096 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-93-6 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dimethylbut 3 En 1 Ol
Established and Emerging Chemical Synthesis Pathways
The creation of 2,3-dimethylbut-3-en-1-ol can be approached through several synthetic routes. The most prominent strategies involve the functionalization of a corresponding diene, primarily 2,3-dimethyl-1,3-butadiene (B165502). The choice of pathway depends on the desired selectivity and the available starting materials.
Hydroboration-oxidation is a powerful two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org This method is particularly well-suited for the synthesis of this compound from 2,3-dimethyl-1,3-butadiene, as it allows for the addition of a hydroxyl group to the terminal carbon of the conjugated system. The reaction first involves the addition of a borane (B79455) reagent across one of the double bonds, followed by an oxidation step to replace the boron atom with a hydroxyl group. masterorganicchemistry.com
The success of the hydroboration-oxidation sequence hinges on the careful selection of reagents and the control of reaction conditions. The choice of borane reagent is critical for achieving high regioselectivity, especially with conjugated dienes.
Reagent Selection:
Borane Reagents : Borane (BH₃) is often used as a complex with a Lewis base, such as tetrahydrofuran (B95107) (BH₃·THF), to stabilize the reactive monomer. masterorganicchemistry.com For enhanced selectivity, sterically hindered boranes are employed. These reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane (B74569), preferentially add to the less sterically hindered position of the double bond, which is crucial for targeting the terminal carbon of 2,3-dimethyl-1,3-butadiene. wikipedia.orgcdnsciencepub.com Research has shown that dicyclohexylborane is particularly efficient for the selective hydroboration of terminal alkenes in the presence of other functional groups like ketones or aldehydes. cdnsciencepub.com
Oxidizing Agents : The second step involves the oxidation of the intermediate organoborane. A solution of hydrogen peroxide (H₂O₂) in the presence of a base, typically aqueous sodium hydroxide (B78521) (NaOH), is the most common reagent combination for this transformation. masterorganicchemistry.comvisualizeorgchem.com The hydroperoxide anion, formed in situ, acts as the nucleophile that attacks the boron atom, leading to the eventual formation of the alcohol. visualizeorgchem.com
Reaction Conditions:
Solvent : Tetrahydrofuran (THF) is a common solvent for hydroboration as it stabilizes the borane reagent and provides a suitable reaction medium. wikipedia.org
Atmosphere : Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the borane reagent and other potential side reactions.
Temperature : Hydroboration is often carried out at temperatures ranging from 0 °C to room temperature to control the reaction rate and selectivity. rsc.org
| Reagent/Condition | Role | Outcome |
|---|---|---|
| BH₃·THF or 9-BBN | Hydroborating Agent | Adds B-H across the C=C bond, forming an organoborane intermediate at the terminal position. |
| H₂O₂/NaOH(aq) | Oxidizing Agent | Replaces the carbon-boron bond with a carbon-hydroxyl bond. |
| Inert Atmosphere (N₂) | Protective Environment | Prevents unwanted side reactions and maintains reagent stability. |
| Tetrahydrofuran (THF) | Solvent | Solubilizes reagents and stabilizes the borane complex. wikipedia.org |
For conjugated dienes like 2,3-dimethyl-1,3-butadiene, the reaction can proceed via 1,2- or 1,4-addition. While traditional hydroboration with borane often yields a mixture of products, modern catalytic methods have emerged to provide greater control. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes using reagents like pinacolborane (pinBH) has been shown to be a highly regio- and stereoselective method for producing (Z)-allylboronates. organic-chemistry.orgnih.gov These intermediates can then be oxidized to furnish stereodefined allylic alcohols. nih.gov The selectivity is sensitive to the substitution pattern on the diene, with borylation occurring at the less hindered carbon. nih.gov
| Catalyst/Reagent System | Substrate Type | Selectivity Outcome | Reference |
|---|---|---|---|
| Ni(cod)₂ / PCy₃ / pinBH | 1-Substituted 1,3-Dienes | High regioselectivity for borylation at the terminal (C4) position and high (Z)-stereoselectivity for the resulting allylboronate. | nih.gov |
| Pd or Rh Catalysis | 2-Substituted Butadienes | Excellent for 1,4-hydroboration. | nih.gov |
| Iron Catalysis | 2-Substituted Dienes | Remarkable selectivity in 1,4-hydroboration. | nih.gov |
Acid-catalyzed hydration of alkenes typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. masterorganicchemistry.com This is because the mechanism proceeds through the formation of the most stable carbocation intermediate. leah4sci.comchemistrysteps.com A direct acid-catalyzed hydration of an alkene to form the primary alcohol this compound is therefore not a viable primary strategy. However, an indirect pathway involving an initial acid-catalyzed addition followed by a functional group transformation can be envisioned.
The mechanism for acid-catalyzed addition to a conjugated diene like 2,3-dimethyl-1,3-butadiene begins with the protonation of one of the double bonds by a strong acid (e.g., H₃O⁺ from H₂SO₄) to generate the most stable carbocation. masterorganicchemistry.comjove.comlibretexts.org In this case, protonation at the C1 position yields a stable tertiary allylic carbocation. A nucleophile, such as water or the conjugate base of the acid, can then attack either end of the allylic system (C2 or C4), leading to a mixture of 1,2- and 1,4-addition products.
Potential Byproducts:
Dimerization and Polymerization : Under strong acidic conditions, the carbocation intermediate can be attacked by another molecule of the diene instead of the intended nucleophile. This leads to dimerization or polymerization, which are common and often significant side reactions when treating dienes with acid.
Rearrangement Products : Although the initial tertiary allylic carbocation is relatively stable, rearrangements can occur, especially under forcing conditions, leading to a complex mixture of products.
Ether Formation : If an alcohol is used as the solvent or is present in the reaction mixture, it can compete with water as the nucleophile, leading to the formation of ethers as byproducts. masterorganicchemistry.comrsc.org
An indirect route to synthesize the target alcohol involves the acid-catalyzed addition of a carboxylic acid (e.g., acetic acid) to 2,3-dimethyl-1,3-butadiene to form an allylic ester. This ester can then be hydrolyzed to yield the desired allylic alcohol. This strategy is analogous to the industrial production of allyl alcohol, which can involve the acetoxylation of propylene (B89431) followed by hydrolysis of the resulting allyl acetate. wikipedia.org
The hydrolysis of the intermediate ester can be carried out under either acidic or basic conditions. ucoz.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the hydrolysis of an ester derived from a tertiary or stable secondary alcohol (like an allylic alcohol) can proceed through an A_AL1 mechanism. This involves protonation of the carbonyl oxygen, followed by the departure of the alcohol portion as a stable carbocation (in this case, the allylic carbocation), which is then captured by water. ucoz.com
Base-Catalyzed Hydrolysis (Saponification) : Alternatively, the ester can be hydrolyzed using a strong base like sodium hydroxide. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and the desired alcohol. This method is generally irreversible and often provides high yields. ucoz.com
Mechanism and Byproduct Formation in Acid-Catalyzed Hydration
Grignard Addition to Unsaturated Carbonyl Precursors
The formation of this compound, a tertiary allylic alcohol, can be effectively achieved through the nucleophilic addition of a Grignard reagent to an appropriate α,β-unsaturated carbonyl precursor. A prominent synthetic route involves the reaction of an organomagnesium halide, such as methylmagnesium bromide, with an α,β-unsaturated ester like methyl 2-methylpropenoate (methyl methacrylate). mdpi.com This reaction presents a classic case of competing 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon). The desired product, this compound, arises from two successive 1,2-additions of the Grignard reagent to the ester functionality. The first addition forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. rsc.org
The general mechanism for the formation of a tertiary alcohol from an ester and a Grignard reagent proceeds via a ketone intermediate. libretexts.org Strong nucleophiles like Grignard reagents typically favor the kinetically controlled 1,2-addition pathway when reacting with α,β-unsaturated systems. libretexts.orglibretexts.org
The regioselectivity of Grignard additions to α,β-unsaturated carbonyls is critically influenced by steric hindrance and reaction temperature. numberanalytics.com The presence of substituents on the α- or β-carbons of the unsaturated system can sterically shield the β-carbon, thus hindering the approach of the nucleophile for a 1,4-addition and favoring the 1,2-attack on the carbonyl carbon. scispace.com In the case of synthesizing this compound from methyl 2-methylpropenoate, the α-methyl group on the substrate helps to direct the incoming methylmagnesium bromide to the carbonyl carbon.
Temperature control is a crucial parameter for optimizing the yield of the 1,2-addition product. Lower reaction temperatures generally enhance the selectivity for the kinetically favored 1,2-adduct. Studies on related systems, such as the polymerization of methyl methacrylate (B99206) initiated by phenylmagnesium bromide, have shown that reaction mechanisms can differ significantly at temperatures above and below approximately 266 K (-7 °C). researchgate.net For selective additions, temperatures are often maintained at 0 °C or lower to minimize side reactions and prevent the formation of the thermodynamically more stable 1,4-addition product.
Table 1: Factors Influencing Regioselectivity in Grignard Additions to α,β-Unsaturated Esters
| Factor | Effect on 1,2-Addition (Desired) | Effect on 1,4-Addition (Undesired) | Rationale |
| Low Temperature | Favored | Disfavored | 1,2-addition is typically the kinetically controlled, faster reaction at lower temperatures. libretexts.org |
| Steric Hindrance at β-Carbon | No direct effect | Disfavored | Bulky substituents at the β-position block the path for conjugate addition. numberanalytics.com |
| Steric Hindrance at α-Carbon | Favored (relative to 1,4) | Disfavored | Hindrance near the carbonyl can disfavor 1,4-addition, making 1,2-addition more likely. scispace.com |
| Hard Nucleophiles (e.g., RMgX) | Favored | Disfavored | Hard nucleophiles preferentially attack the harder electrophilic center (the carbonyl carbon). jove.com |
While Grignard additions are a powerful tool for C-C bond formation, the synthesis of tertiary alcohols from α,β-unsaturated esters is subject to several limitations. A primary challenge is the potential for competing side reactions, which can lower the yield of the desired product. organic-chemistry.org
One significant side reaction is enolization. Grignard reagents are strong bases and can deprotonate acidic α-protons on the carbonyl substrate, forming an enolate. This is particularly problematic with sterically hindered ketones and can also occur with esters. organic-chemistry.orgvanderbilt.edu Another competing pathway is reduction, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, especially when using bulky Grignard reagents or hindered ketones. dalalinstitute.com
Furthermore, the high reactivity of the intermediate ketone formed after the first Grignard addition means it is difficult to isolate; it readily reacts with a second equivalent of the Grignard reagent. rsc.org This necessitates the use of at least two equivalents of the Grignard reagent, and it is not possible to synthesize a tertiary alcohol with three different alkyl groups via this method if one of the groups is to be introduced from the ester. For the synthesis of this compound, both methyl groups attached to the carbinol carbon come from the Grignard reagent, which is an efficient application of this method.
Steric Effects and Temperature Optimization in Grignard Reactions
Condensation Reactions Yielding Related Isomeric Structures
Condensation reactions are fundamental in organic synthesis for building larger molecules and often result in isomeric structures related to this compound. The aldol (B89426) condensation and the Prins reaction are two such relevant transformations.
The acid- or base-catalyzed self-condensation of acetone (B3395972) is a classic example. doubtnut.com Two molecules of acetone react to form diacetone alcohol, which readily dehydrates to yield mesityl oxide (4-methyl-3-penten-2-one). researchgate.net Further condensation can lead to more complex products like phorone and isophorone. researchgate.net While these products are isomers of other C6 carbonyl compounds, they are not direct isomers of this compound.
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, can directly yield isomeric unsaturated alcohols and diols. rsc.org The reaction of isobutylene (B52900) with formaldehyde (B43269) is particularly relevant. Depending on the catalyst and reaction conditions (temperature, solvent), a variety of products can be formed. Using a zeolite catalyst like H-ZSM-5, the reaction can be selective towards 3-methyl-3-buten-1-ol, an isomer of the target compound. rsc.orgrsc.orgresearchgate.net Under other conditions, such as using a CeO2 catalyst at elevated temperatures, the primary product can be 3-methyl-1,3-butanediol, a saturated diol isomer. mdpi.com
Table 2: Isomeric Structures Related to this compound from Condensation Reactions
| Reaction Type | Reactants | Key Isomeric Product(s) | Reference |
| Aldol Condensation | Acetone (self-condensation) | Mesityl oxide (4-methyl-3-penten-2-one) | researchgate.net |
| Prins Reaction | Isobutylene + Formaldehyde | 3-Methyl-3-buten-1-ol | rsc.org |
| Prins Reaction | Isobutylene + Formaldehyde | 3-Methyl-1,3-butanediol | mdpi.com |
| Prins Reaction | Isobutylene + Formaldehyde | 4,4-Dimethyl-1,3-dioxane | mdpi.com |
Stereoselective and Enantioselective Synthesis Approaches
Creating specific stereoisomers of chiral molecules is a significant challenge in modern synthesis. For compounds like this compound, which contains a stereocenter, enantioselective methods are required to produce a single enantiomer.
Enzymatic Biocatalytic Pathways
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of enantiopure alcohols. rsc.org Enzymes operate under mild conditions and can exhibit high levels of regio- and stereoselectivity. nih.gov While the synthesis of primary and secondary alcohols via biocatalysis is well-established, the creation of chiral tertiary alcohols remains a formidable challenge due to the steric congestion around the target carbon. rsc.orgresearchgate.net
Nevertheless, several enzymatic strategies are being explored. The kinetic resolution of racemic tertiary alcohols using lipases is a viable approach. mdpi.comencyclopedia.pub More direct routes include the asymmetric reduction of prochiral ketones using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov While these are more commonly applied to secondary alcohol synthesis, research into ADHs that can accommodate sterically hindered ketones is ongoing. georgiasouthern.edu The biocatalytic reduction of vinyl ketones and α,β-unsaturated ketones can also yield chiral allylic alcohols, which are structurally related to the target compound. nih.govresearchgate.net
Methyltransferase enzymes represent a fascinating frontier in biocatalytic C-C bond formation. acs.orgresearchgate.net In nature, S-adenosyl-L-methionine (SAM)-dependent methyltransferases catalyze the transfer of a methyl group to a wide range of substrates. acs.org This capability is central to the biosynthesis of many natural products, including terpenoids. mdpi.com
Recent research has demonstrated that methyltransferases can be engineered to perform selective C-methylation of unactivated alkenes in terpene precursors like isopentenyl pyrophosphate (IPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP). nih.govnih.gov The enzymatic mechanism involves the nucleophilic attack of an alkene double bond on the methyl group of SAM, generating a carbocation intermediate. nih.govresearchgate.net This highly reactive intermediate can then undergo rearrangement, cyclization, or deprotonation to form a new, more complex carbon skeleton. acs.orgnih.gov
While no direct enzymatic synthesis of this compound using a methyltransferase has been reported, the principle is highly relevant. A hypothetical biosynthetic pathway could involve an engineered methyltransferase that acts on a C5 precursor like isopentenyl pyrophosphate (IPP). A methylation event could generate a C6 carbocation, which, through a subsequent hydride shift and deprotonation or through multiple methylation steps, could theoretically lead to the carbon skeleton of this compound. nih.gov This approach highlights the potential of synthetic biology to create novel biosynthetic pathways for non-natural compounds.
Role of Diphosphate (B83284) Intermediates in Enantiomeric Formation
The enantiomers of this compound, a hemiterpenoid alcohol, can be formed through stereoselective biosynthetic pathways where diphosphate intermediates play a central role. Isoprenoids, a vast class of natural products, are all derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov The formation of these essential building blocks occurs via two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govwikipedia.org
In the MVA pathway, acetyl-CoA is converted through a series of intermediates, including mevalonate, to produce IPP, which is then isomerized to DMAPP. ebi.ac.uk Alternatively, the MEP pathway, active in many bacteria and plant plastids, synthesizes IPP and DMAPP starting from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govpnas.org
The specific enantiomer of this compound produced is determined in the final enzymatic steps. A terpene synthase or a related hydrolase enzyme acts on a diphosphate substrate, such as DMAPP. The enzyme's chiral active site dictates the precise stereochemical outcome of the reaction, which typically involves the hydrolysis of the diphosphate group to yield the target alcohol. The enzyme's structure ensures that the addition of water and the subsequent molecular arrangement occur in a highly controlled, stereospecific manner, leading to the formation of either the (S)- or (R)-enantiomer with high fidelity.
Chiral Catalyst Systems for Asymmetric Induction
Asymmetric catalysis provides a powerful means for the enantioselective synthesis of chiral alcohols like this compound, outside of biological systems. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. sigmaaldrich.com These catalytic systems are broadly categorized into transition-metal complexes and metal-free organocatalysts.
Transition-metal catalysis is a dominant strategy, where a central metal atom is coordinated to a chiral ligand. sigmaaldrich.com The ligand's chirality creates a three-dimensional asymmetric environment around the metal's active site, which forces the reaction to proceed along a pathway that favors one enantiomer over the other. For the synthesis of allylic alcohols, catalyst systems involving metals such as rhodium, iridium, palladium, and titanium have been successfully employed. umich.edu For instance, chiral BINOL-phosphoric acids have been noted for their effectiveness in asymmetric allylic oxidations, achieving high yields and enantiomeric excess.
Metal-free organocatalysis has also emerged as a complementary approach. These catalysts, which are small chiral organic molecules, can activate substrates through various mechanisms. For example, chiral 1,3,2-oxazaborolidines can act as chiral Lewis acids to catalyze reactions with high enantioselectivity. nih.gov
Ligand Design in Chiral Catalysis
The success of asymmetric transition-metal catalysis is heavily dependent on the structure of the chiral ligand, as it largely determines the reactivity and selectivity of the catalyst. scirp.org The design of effective ligands is a central theme in modern organic synthesis, guided by several key principles. umich.eduutexas.edu
One of the most successful strategies in ligand design is the use of C2 symmetry. sigmaaldrich.com A C2-symmetric ligand has a twofold rotational axis, which significantly simplifies the number of possible diastereomeric metal-substrate complexes and transition states, often leading to higher enantioselectivity. utexas.edu Many "privileged ligands"—scaffolds like BINAP, Salen, and DuPhos—that are effective across a wide range of reactions possess this feature. sigmaaldrich.com
A modular approach to ligand synthesis is also highly desirable. utexas.edu This allows for the rapid generation of a library of related ligands where steric and electronic properties can be systematically tuned. By making small modifications to the ligand backbone or its substituents, a catalyst can be optimized for a specific substrate and reaction, maximizing enantiomeric excess. scirp.orgthieme-connect.com For example, the 'click' chemistry approach has been used to efficiently create a diverse family of 'click'-BINOL ligands from common precursors. thieme-connect.com
Table 1: Key Principles in Chiral Ligand Design
| Design Principle | Description | Impact on Catalysis |
| C₂ Symmetry | The ligand possesses a twofold axis of rotation. | Reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. sigmaaldrich.comutexas.edu |
| Privileged Scaffolds | Use of well-established backbones (e.g., BINOL, Salen) that are effective for many reaction types. | Provides a reliable starting point for developing a highly selective catalyst. sigmaaldrich.com |
| Steric Tuning | Modifying the size and shape of substituents on the ligand. | Creates a well-defined chiral pocket to control substrate approach and improve stereodifferentiation. scirp.org |
| Electronic Tuning | Altering the electron-donating or electron-withdrawing nature of ligand substituents. | Modulates the reactivity and Lewis acidity of the metal center, influencing both reaction rate and selectivity. thieme-connect.com |
| Modularity | Synthesizing ligands from interchangeable components or a common precursor. | Facilitates rapid screening and optimization of the catalyst for a specific transformation. utexas.eduthieme-connect.com |
Optimization of Enantiomeric Excess
Achieving the highest possible enantiomeric excess (ee) requires the careful optimization of various reaction parameters. Once a promising chiral catalyst system is identified, fine-tuning the conditions is a critical step to maximize its stereochemical control.
The choice of solvent can have a profound effect on enantioselectivity, as different solvents can influence the conformation and stability of the catalytic species and transition states. thieme-connect.com Similarly, the reaction temperature is a crucial variable; lower temperatures often enhance enantioselectivity by favoring the reaction pathway with the lower activation energy, although this can come at the cost of a slower reaction rate. thieme-connect.com
Other important factors include the catalyst loading and the ratio of the metal to the ligand, which can affect the nature of the active catalytic species. thieme-connect.com The concentration of the reactants and the reaction time must also be considered, as prolonged reaction times can sometimes lead to racemization of the product. thieme-connect.com A systematic study of these variables allows for the identification of the optimal conditions to achieve maximal enantiomeric excess. thieme-connect.com
Table 2: Parameters for Optimization of Enantiomeric Excess (ee)
| Parameter | Rationale for Optimization | Potential Outcome |
| Solvent | Can influence the solubility, stability, and aggregation state of the catalyst and transition states. | A change in solvent can dramatically alter or even reverse enantioselectivity. thieme-connect.com |
| Temperature | Lower temperatures increase the energy difference between diastereomeric transition states. | Decreasing temperature generally leads to higher ee, but may require longer reaction times. thieme-connect.com |
| Catalyst Loading | The amount of catalyst can influence the reaction kinetics and the formation of off-cycle species. | An optimal loading balances reaction efficiency with cost and selectivity. thieme-connect.com |
| Metal/Ligand Ratio | The stoichiometry of the metal precursor and the chiral ligand determines the structure of the active catalyst. | Deviating from the optimal ratio can lead to the formation of less selective catalytic species and lower ee. thieme-connect.com |
| Reaction Time | The enantiomeric ratio may change over time due to product racemization or catalyst degradation. | Optimization prevents loss of enantiopurity and identifies the point of maximum yield and ee. thieme-connect.com |
| Concentration | Reactant concentration can affect reaction order and the potential for catalyst aggregation or deactivation. | Adjusting concentration can improve both reaction rate and enantioselectivity. thieme-connect.com |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Detailed Mechanistic Elucidation
A deeper understanding of the reactivity of 2,3-dimethylbut-3-en-1-ol requires a detailed examination of the structural and electronic factors that govern its transformation pathways.
Role of Allylic Alcohol Structure in Reactivity
The allylic nature of the alcohol plays a crucial role in its reactivity. The presence of the double bond adjacent to the carbon bearing the hydroxyl group allows for the formation of a resonance-stabilized allylic carbocation if the reaction proceeds through an Sₙ1-type mechanism. This stabilization lowers the activation energy for the departure of the leaving group.
However, this compound is a primary alcohol, which generally disfavors the formation of a primary carbocation. Therefore, Sₙ2 reactions are more likely at the primary carbon. The proximity of the double bond can still influence the Sₙ2 reaction rate, sometimes leading to rate enhancement.
In elimination reactions, the allylic nature of the alcohol can lead to the formation of conjugated dienes, which are thermodynamically more stable than isolated dienes.
Influence of Methyl Substituents on Reaction Intermediates and Transition States
The two methyl groups in this compound have significant electronic and steric effects on its reactivity.
Electronic Effects:
Methyl groups are electron-donating through inductive effects and hyperconjugation. vedantu.comlibretexts.org This has a profound impact on the stability of any carbocation intermediates that may form.
Carbocation Stabilization: In a potential Sₙ1 reaction or acid-catalyzed isomerization, the formation of a carbocation at the C3 position would result in a highly stable tertiary allylic carbocation. The positive charge would be delocalized over the allylic system and further stabilized by the electron-donating methyl groups. Computational studies on methyl-substituted allyl cations have shown that methyl groups on the terminal carbons have a significant stabilizing effect. acs.orguni-muenchen.de This stabilization makes carbocation-mediated pathways, such as rearrangements, more accessible.
Steric Effects:
The methyl groups also introduce considerable steric hindrance.
Sₙ2 Reactions: The methyl group at the C2 position provides steric hindrance to the backside attack required for an Sₙ2 reaction at the C1 carbon. libretexts.orgunizin.org This steric hindrance would be expected to slow down the rate of Sₙ2 reactions compared to less substituted primary allylic alcohols. masterorganicchemistry.com
Allylic Strain: The interaction between the methyl group at C2 and the substituent at C3 (the other methyl group and the vinyl group) can lead to allylic strain (also known as A¹,³ strain). wikipedia.org This strain influences the conformational preferences of the molecule and its transition states, which can affect the stereochemical outcome of reactions. For example, in reactions involving the double bond, the incoming reagent will preferentially attack from the less hindered face to avoid steric clash with the axial-like methyl group.
| Effect | Influence on Mechanism | Consequence |
| Electronic (Inductive & Hyperconjugation) | Stabilizes adjacent carbocations. | Favors pathways involving carbocation intermediates (e.g., Sₙ1, E1, rearrangements). Increases the rate of such reactions. |
| Steric (Hindrance) | Hinders backside attack in Sₙ2 reactions. | Decreases the rate of Sₙ2 reactions. |
| Steric (Allylic Strain) | Influences the energy of transition states and conformational preferences. | Can control the stereoselectivity of reactions by directing attack to the less hindered face. |
Analysis of Reaction Regioselectivity and Stereoselectivity
The reactivity of this compound is significantly influenced by its structure, particularly the presence of a primary alcohol, a trisubstituted double bond, and methyl groups that create steric hindrance. These features dictate the regioselectivity and stereoselectivity of its reactions.
In hydroboration-oxidation reactions, the steric hindrance from the methyl groups at positions 2 and 3 influences regioselectivity. The boron reagent preferentially adds to the terminal CH₂ group of the double bond, leading to an anti-Markovnikov addition product. This steric effect can direct the formation of a specific regioisomer.
Similarly, in hydroformylation reactions of related sterically hindered alkenes like 2,3-dimethylbut-1-ene, the reaction proceeds with high regioselectivity. For instance, the hydroformylation of 2,3-dimethylbut-1-ene yields exclusively the linear aldehyde (3,4-dimethylpentanal), which is attributed to the steric hindrance impeding the formation of the alternative branched alkyl intermediate. scielo.org.mx This principle of sterically-driven regioselectivity is applicable to reactions involving the double bond in this compound.
The allylic position of the hydroxyl group also enables specific reactivity. Ene-type allylic chlorination using activated dimethyl sulfoxide (B87167) (DMSO) is a method for the regioselective chlorination of electron-rich alkenes. researchgate.net While not specifically detailed for this compound, this type of reaction is known to be sensitive to the electronic and steric environment of the double bond, suggesting a potential pathway for regioselective functionalization.
Furthermore, the stereochemistry of reactions can be highly specific. For example, in the hydroboration-oxidation of cyclic analogues, the addition is often stereospecific. vaia.com While this compound is acyclic, the principles of stereocontrol through reagent approach and transition state geometry are fundamental. The chiral center at C2 can also influence the stereochemical outcome of reactions at the adjacent double bond.
Investigation of Competing Reaction Pathways and Energetics
Reactions involving this compound and related structures are often characterized by competing pathways, with the product distribution being dependent on reaction conditions and energetics.
A common competing pathway in reactions that proceed through carbocation intermediates is rearrangement. For example, under acidic conditions, protonation of the double bond could lead to a secondary carbocation. This intermediate could then undergo a hydride or methyl shift to form a more stable tertiary carbocation, leading to undesired products such as 2,3-dimethylbutan-2-ol. vaia.com
The thermal decomposition of related compounds, such as 2,3-epoxy-2,3-dimethylbutane, provides insight into competing unimolecular reactions. This epoxide decomposes through at least three distinct, competing, first-order pathways to yield 3,3-dimethylbutan-2-one, a mixture of propene and acetone (B3395972), and 2,3-dimethylbut-3-en-2-ol (an isomer of this compound). uhasselt.bersc.orgresearchgate.net
The energetics of these pathways determine the final product distribution. Computational studies using Density Functional Theory (DFT) and transition state theory have shown that the formation of 2,3-dimethylbut-3-en-2-ol is kinetically favored, meaning it has the lowest activation energy barrier among the competing pathways. uhasselt.besci-hub.se In contrast, the formation of 3,3-dimethylbutan-2-one is thermodynamically favored, as it is the most stable product. uhasselt.besci-hub.seresearchgate.net This highlights the critical distinction between kinetic and thermodynamic control in determining the outcome of the reaction. Under kinetic control (lower temperatures, shorter reaction times), the dominant product is the one that forms the fastest, while under thermodynamic control (higher temperatures, longer reaction times), the most stable product prevails.
The competition between different reaction types, such as substitution versus elimination, is also a key consideration. For unimolecular solvolysis reactions, the choice between substitution and elimination pathways is influenced by factors including the solvent's hydrogen bond-donating and accepting ability, as well as steric bulk. sci-hub.se
Unimolecular Reaction Kinetics and Thermal Decomposition Mechanisms
While specific studies on the unimolecular decomposition of this compound are limited, extensive research on the thermal decomposition of its precursor, 2,3-epoxy-2,3-dimethylbutane, provides detailed kinetic and mechanistic data for the formation of its isomer, 2,3-dimethylbut-3-en-2-ol. uhasselt.bersc.org The decomposition proceeds via homogeneous, unimolecular, non-radical reactions. rsc.orgresearchgate.net The mechanism is believed to involve the initial fission of a C-C or C-O bond in the epoxide ring, forming a short-lived biradical intermediate which then rearranges to the observed products. rsc.org
The kinetics of the competing decomposition pathways of 2,3-epoxy-2,3-dimethylbutane have been determined experimentally and computationally. uhasselt.bersc.orgrsc.org The formation of 2,3-dimethylbut-3-en-2-ol is kinetically the most favorable process. uhasselt.besci-hub.seresearchgate.net
Arrhenius parameters and activation energies have been calculated for the different pathways. The activation energy for the formation of 2,3-dimethylbut-3-en-2-ol is consistently found to be the lowest among the competing reactions.
| Product(s) | Log(A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| 2,3-dimethylbut-3-en-2-ol | 10.88 ± 0.65 | 198.7 ± 8.6 | rsc.org |
| 2,3-dimethylbut-1-en-3-ol* | 11.81 ± 0.94 | 209.8 ± 12.5 | rsc.org |
| 3,3-dimethylbutan-2-one | 13.83 ± 0.43 | 237.2 ± 5.7 | rsc.org |
| 3,3-dimethylbutan-2-one | 13.57 ± 0.46 | 233.4 ± 6.2 | rsc.org |
| Propene + Acetone | 14.77 ± 0.76 | 247.8 ± 10.0 | rsc.org |
| Propene + Propanone | 13.55 ± 0.34 | 235.0 ± 4.5 | rsc.org |
*Note: 2,3-dimethylbut-1-en-3-ol is an isomer of 2,3-dimethylbut-3-en-2-ol.
Computational studies using Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been employed to calculate kinetic rate constants and their fall-off behavior at various pressures. uhasselt.beresearchgate.net These theoretical calculations are in good agreement with experimental values and confirm that the pathway to 2,3-dimethylbut-3-en-2-ol is kinetically dominant over a wide temperature range. uhasselt.be
The regioselectivity of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane is dependent on both temperature and pressure. While the formation of 2,3-dimethylbut-3-en-2-ol is the dominant kinetic pathway, the selectivity towards this product decreases as temperature increases and pressure decreases. uhasselt.beresearchgate.net
At higher temperatures, more energy is available to overcome the higher activation barriers of the competing pathways, leading to a more diverse product mixture and thus lower regioselectivity. Similarly, at lower pressures, the unimolecular rate constants enter the "fall-off" regime, where the rate becomes pressure-dependent. The decrease in pressure can affect the relative rates of the competing pathways, leading to a reduction in the observed regioselectivity. uhasselt.be However, calculations indicate that for these reactions, pressures above 10⁻⁶ bar are generally sufficient to ensure the saturation of the unimolecular rate constants, meaning they are in the high-pressure limit and independent of pressure in that regime. uhasselt.beresearchgate.net
Applications in Asymmetric Synthesis and Chiral Building Blocks
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure forms of 2,3-dimethylbut-3-en-1-ol and its derivatives serve as versatile chiral building blocks for the synthesis of complex, biologically active molecules. sigmaaldrich.com The strategic incorporation of this compound allows for the introduction of specific stereocenters, which is crucial for the target molecule's biological function.
Enantiomerically enriched this compound is a sought-after precursor in synthetic pathways where maintaining stereochemical integrity is paramount. Its defined stereocenter can direct the stereochemical outcome of subsequent reactions, a concept known as internal asymmetric induction. wikipedia.org For instance, it can be used in the synthesis of complex natural products where a specific three-dimensional arrangement of atoms is essential for bioactivity. The hydroxyl group provides a handle for further chemical transformations, while the chiral center influences the stereochemistry of newly formed chiral centers in the molecule.
A notable application is in the synthesis of certain fragrance compounds, where the specific stereoisomer of a molecule is responsible for its unique scent. google.com The synthesis of key intermediates for pharmaceuticals, such as the antiviral and antimitotic agent aphidicolin, also relies on the use of chiral precursors to construct its complex tetracyclic structure with multiple stereocenters.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.com Derivatives of this compound can be designed to participate in such sequences, enabling the rapid construction of molecules with multiple stereocenters.
For example, a domino-Coates–Claisen rearrangement has been reported for iteratively synthesized polyacetals, where the stereochemistry of the newly formed stereocenters is controlled by the configuration of the acetal (B89532) centers in the starting materials derived from chiral alcohols. rsc.org This strategy allows for the creation of multiple stereocenters in a 1,3-relationship, a common motif in many bioactive natural products. rsc.org
The double bond in this compound and its derivatives is susceptible to various addition reactions. In the presence of a chiral catalyst, these additions can be rendered enantioselective, leading to the formation of one enantiomer of the product in excess. Chiral Lewis acids, such as those based on oxazaborolidinium ions, have proven effective in catalyzing a variety of asymmetric transformations, including additions to alkenes. sigmaaldrich.com
For example, the enantioselective photocycloaddition of phenanthrene-9-carboxaldehyde with 2,3-dimethylbut-2-ene, a related compound, has been achieved with high enantioselectivity using a chiral oxazaborolidine catalyst. acs.org This demonstrates the potential for developing similar enantioselective additions to the double bond of this compound derivatives.
Integration into Cascade Reactions for Multicenters
Role in Olefin Isomerization-Claisen Rearrangement Reactions
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the -sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org When combined with an initial olefin isomerization step, this reaction becomes a versatile tool for asymmetric synthesis, particularly when using chiral starting materials derived from alcohols like this compound.
The construction of asymmetric quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. nih.govmdpi.com Olefin isomerization-Claisen rearrangement (ICR) reactions provide a strategic approach to this challenge. pitt.edu By using a chiral auxiliary derived from an alcohol, it is possible to control the stereochemistry of the newly formed quaternary center. nih.govmdpi.com
In a typical sequence, an allyl ether derived from a chiral alcohol undergoes iridium-catalyzed isomerization to an allyl vinyl ether, which then undergoes a thermal Claisen rearrangement. nih.gov This strategy has been successfully employed for the asymmetric construction of all-carbon quaternary stereocenters. nih.govmdpi.com The enantioselective formation of 1,3-dienyl substituted quaternary stereocenters has also been achieved through an asymmetric allenyl Claisen rearrangement. rsc.org
Table 1: Asymmetric Quaternary Carbon Construction via Claisen Rearrangement
| Precursor Type | Rearrangement | Key Feature | Result |
|---|---|---|---|
| Geraniol-derived substrate with chiral auxiliary | Thermal Claisen | Good stereoselectivity | Formation of two contiguous stereocenters, including a quaternary carbon mdpi.com |
| Nerol-derived substrate with chiral auxiliary | Thermal Claisen | Lower stereoselectivity compared to geraniol (B1671447) derivative | Formation of diastereomeric products mdpi.com |
When the substrate for a -sigmatropic rearrangement, such as the Claisen or aza-Claisen rearrangement, already contains one or more stereocenters, the reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer over others. The inherent chirality in a molecule derived from enantiopure this compound can influence the facial selectivity of the rearrangement.
Doubly diastereoselective -sigmatropic aza-Claisen rearrangements have been studied, where the stereochemical outcome is controlled by the configuration of two existing stereocenters in the substrate. rsc.orgnih.gov In these cases, a "matched" pair of stereocenters leads to high diastereoselectivity, while a "mismatched" pair results in low selectivity. rsc.org This principle can be extended to Claisen rearrangements of substrates derived from chiral alcohols, where the existing stereocenter directs the formation of new stereocenters during the rearrangement. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dimethylbut-2-ene |
| Aphidicolin |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2,3-Dimethylbut-3-en-1-ol, allowing for the unambiguous assignment of proton and carbon atoms.
One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide foundational data on the chemical environment of each atom. In ¹³C NMR, the quaternary carbon of the double bond is expected to resonate around 145-150 ppm, while the terminal alkene carbon signal appears at approximately 110-115 ppm . The ¹H NMR spectrum displays characteristic signals for the different types of protons in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons and tracing the carbon skeleton's connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. researchgate.net This technique is instrumental in distinguishing the various methyl and methylene (B1212753) groups within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for identifying quaternary carbons and piecing together different molecular fragments. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The data below represents typical ranges.)
| Atom/Group | Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| =CH₂ | Vinylic Protons | ~4.8 - 5.0 (2H, m) | ~110 - 115 | COSY: with allylic CH; HMBC: to C2, C3, and C(CH₃) |
| -CH₂OH | Hydroxymethyl | ~3.5 - 3.7 (2H, d) | ~65 - 70 | COSY: with CH at C2; HMBC: to C2, C3 |
| -CH- | Chiral Center (C2) | ~2.3 - 2.5 (1H, m) | ~45 - 50 | COSY: with -CH₂OH and allylic methyl; HMBC: to C1, C3, C4, C(CH₃) |
| C(CH₃)= | Vinylic Methyl | ~1.7 (3H, s) | ~20 - 25 | HMBC: to C2, C3, C4 |
| CH(CH₃)- | Methyl | ~1.0 (3H, d) | ~15 - 20 | COSY: with CH at C2; HMBC: to C2, C3 |
| C= | Quaternary Alkene | - | ~145 - 150 | HMBC: from vinylic protons, allylic protons, and methyl protons |
| -OH | Hydroxyl | Variable (broad singlet) | - | - |
The structure of this compound contains a chiral center at the C2 position, leading to the existence of two enantiomers, (R)- and (S)-2,3-dimethylbut-3-en-1-ol. While standard NMR cannot distinguish between enantiomers without a chiral auxiliary, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry in more complex diastereomeric derivatives. Techniques like COSY, HSQC, and HMBC are essential for assigning the complex spin systems that arise from the molecule's three-dimensional structure. researchgate.netehu.es
NMR spectroscopy is a powerful tool for distinguishing this compound from its structural isomers, such as 2,3-dimethylbut-2-en-1-ol (B3380457). The position of the double bond is unequivocally confirmed by several key features in the NMR spectra:
¹H NMR: The presence of two distinct vinylic protons (=CH₂) between 4.8 and 5.0 ppm is a clear indicator of a terminal double bond. In the isomer 2,3-dimethylbut-2-en-1-ol, there would be no vinylic proton signals.
¹³C NMR: The signal for a terminal, unsubstituted alkene carbon (=CH₂) appears around 110-115 ppm, which is distinct from the signals expected for an internal, tetrasubstituted double bond in an isomer.
Allylic Coupling: Long-range coupling (typically ⁴J) between the protons of the methyl group at C2 and the vinylic protons at C4 can be observed in high-resolution ¹H NMR spectra. This coupling provides definitive proof of the "but-3-en" structure and helps differentiate it from other isomers where such coupling would be absent.
Resolution of Stereochemical Ambiguities
Mass Spectrometry for Molecular Structure and Purity Assessment
Mass spectrometry is a complementary technique used to confirm the molecular weight and formula of this compound and to assess its purity by identifying trace contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds and is highly effective for the impurity profiling of this compound. In this technique, the sample is vaporized and passed through a GC column, which separates individual components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.gov This is critical for detecting and identifying co-eluting impurities, starting materials, or side-products from its synthesis.
Table 2: Potential Impurities in this compound and their GC-MS Identification
| Potential Impurity | Molecular Formula | Basis for Identification via GC-MS |
| 2,3-Dimethylbut-2-en-1-ol | C₆H₁₂O | Different retention time from the main compound; unique mass spectrum fragmentation pattern. |
| 3,3-Dimethylbut-1-ene | C₆H₁₂ | Lower retention time (more volatile); distinct mass spectrum lacking the oxygen atom. |
| Reagents from synthesis | Variable | Identification based on characteristic retention times and fragmentation patterns. |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of polar molecules like alcohols. rsc.org Unlike the hard ionization used in standard GC-MS, ESI typically leaves the molecule intact. For this compound (MW: 100.16 g/mol ), ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 101.1. google.com
When coupled with a high-resolution mass analyzer (HRMS), ESI can provide an extremely accurate mass measurement of the parent ion, allowing for the unambiguous confirmation of its elemental composition (C₆H₁₂O). wiley-vch.dethieme-connect.de It may also detect adducts with other ions present in the solution, such as the sodium adduct [M+Na]⁺. google.comthieme-connect.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C6H12O, HRMS can distinguish it from other isomers or compounds with the same nominal mass.
The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). The theoretical exact mass of the molecular ion [M]⁺ of this compound is 100.08882 u. This high level of precision allows for the unequivocal determination of the elemental formula.
Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₁₂O)
| Element | Quantity | Isotopic Mass (u) | Total Mass (u) |
| Carbon (¹²C) | 6 | 12.00000 | 72.00000 |
| Hydrogen (¹H) | 12 | 1.00783 | 12.09396 |
| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |
| Total Exact Mass | 100.08882 |
Note: Data is based on theoretical calculations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its hydroxyl (-OH) and alkene (C=C) functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration is typically observed in the 1000-1260 cm⁻¹ range. The presence of the alkene group is confirmed by the C=C stretching absorption around 1650 cm⁻¹ and the =C-H out-of-plane bending at approximately 900 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| Alkene (C=C) | Stretching | ~1650 |
| Alkene (=C-H) | Out-of-plane bending | ~900 |
| Alcohol (C-O) | Stretching | 1000-1260 |
| Alkyl (C-H) | Stretching | 2850-3000 |
Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.
X-ray Crystallography of Solid Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, its application is contingent on the ability to grow a suitable single crystal of the compound of interest. This compound is a liquid at room temperature, which precludes its direct analysis by this technique.
For a liquid compound to be studied by X-ray crystallography, it must first be converted into a solid crystalline derivative. This could be achieved by reacting the hydroxyl group with a suitable reagent to form, for example, a crystalline ester or urethane. Alternatively, co-crystallization with a host molecule to form a crystalline complex could be explored. To date, a search of the crystallographic literature indicates that no solid derivatives or complexes of this compound have been reported, and therefore, no X-ray crystal structure has been determined.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-Dimethylbut-3-en-1-ol, DFT calculations are instrumental in understanding its reactivity, which is shaped by the interplay of its hydroxyl group and the adjacent trisubstituted double bond. The electron-donating nature of the methyl groups can stabilize reaction intermediates and transition states, influencing the course of its reactions.
DFT calculations are widely employed to model the geometry and energy of transition states and intermediates in reactions involving allylic alcohols. acs.org For a molecule like this compound, this involves mapping the potential energy surface for reactions such as oxidation, substitution, or isomerization. acs.org For instance, in palladium-catalyzed allylic substitution reactions, DFT has been used to evaluate the transition state energies for the C-O bond activation, a critical step for many transformations of allylic alcohols. jst.go.jp Similarly, in base-catalyzed isomerizations, DFT can elucidate the structure of intermediates and the transition states for proton transfer steps. acs.org
Computational models, often using functionals like B3LYP, can predict bond lengths and angles in transition states, providing a detailed picture of the bond-breaking and bond-forming processes. nsf.gov For example, in the reduction of related α,β-unsaturated ketones to form allylic alcohols, DFT modeling of the transition state for the hydride attack shows how steric factors, similar to those in this compound, can dictate the reaction's stereochemical outcome. nsf.gov
A key strength of DFT is its ability to calculate and compare the activation energies (the energy barriers that must be overcome for a reaction to occur) for different possible reaction pathways. This allows researchers to predict which reaction is more likely to happen. For this compound, potential competing pathways could include allylic rearrangement versus electrophilic addition at the double bond.
A computational study on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces the isomeric alcohol 2,3-dimethylbut-3-en-2-ol , illustrates this principle effectively. uhasselt.besci-hub.se DFT calculations were used to determine the activation energies for three competing unimolecular decomposition pathways. The results showed that the pathway leading to the allylic alcohol is kinetically favored due to having the lowest activation energy. uhasselt.besci-hub.se
Table 1: Calculated Activation Energies for Competing Decomposition Pathways of 2,3-Epoxy-2,3-dimethylbutane This table is based on data for the decomposition of 2,3-epoxy-2,3-dimethylbutane, which leads to an isomer of this compound, and is presented to illustrate the application of DFT in comparing activation energies.
| Reaction Pathway | Product(s) | Activation Energy (Ea) in kcal/mol |
| Pathway 1 | 3,3-Dimethylbutan-2-one | 60.48 |
| Pathway 2 | Acetone (B3395972) + Propene | 66.34 |
| Pathway 3 | 2,3-Dimethylbut-3-en-2-ol | 59.37 |
Source: Data compiled from a computational study using the UM06-2x/aug-cc-pVTZ level of theory. uhasselt.be
By comparing the energy profiles of competing reaction pathways, DFT calculations can predict the major products and the selectivity of a reaction. acs.org For allylic alcohols, DFT can explain observed chemo-, regio-, and stereoselectivity. For example, in Pd-catalyzed reactions, calculations have shown how the choice of solvent can influence whether an allylic alcohol or an allylic amine is preferentially activated, thereby controlling the reaction outcome. jst.go.jp
In the case of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, theoretical calculations correctly predicted that from a kinetic viewpoint, the formation of 2,3-dimethylbut-3-en-2-ol is the most favorable process. uhasselt.besci-hub.se However, the calculations also showed that under thermodynamic control (where the most stable product is formed), 3,3-dimethylbutan-2-one would be the most abundant product. uhasselt.besci-hub.se This demonstrates the power of computational chemistry to distinguish between kinetic and thermodynamic control, a crucial aspect of predicting reaction outcomes.
Comparative Analysis of Activation Energies for Competing Pathways
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory
While DFT provides the potential energy surface for a reaction, Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory use this information to calculate macroscopic kinetic data, such as reaction rate constants and product branching ratios.
TST allows for the calculation of the rate constant of a reaction based on the properties of the reactants and the transition state. For more complex unimolecular reactions, where energy is distributed among the molecule's vibrational modes, RRKM theory is applied to determine pressure- and temperature-dependent rate constants.
A detailed computational study on the unimolecular thermal decomposition of 2,3-epoxy-2,3-dimethylbutane utilized both TST and RRKM theory to calculate the kinetic rate constants for the formation of its various products, including the allylic alcohol isomer. uhasselt.besci-hub.se The study found that pressures greater than 10⁻⁶ bar are generally sufficient to ensure that the unimolecular rate constants reach their high-pressure limit, which can be described by TST. uhasselt.be The theoretical results were found to be in good agreement with experimental kinetic parameters. uhasselt.besci-hub.se
RRKM theory is particularly useful for predicting the branching ratios of competing unimolecular reaction channels, showing how the product distribution changes with temperature and pressure. For the decomposition of 2,3-epoxy-2,3-dimethylbutane, RRKM calculations showed that the regioselectivity of the decomposition decreases as temperature increases and pressure decreases. uhasselt.be
The theory predicts that at lower temperatures, the pathway with the lowest energy barrier (leading to 2,3-dimethylbut-3-en-2-ol) will dominate. As the temperature rises, more energy is available, and pathways with higher activation barriers (leading to other products) become more competitive, thus altering the product branching ratios. uhasselt.be This type of analysis is critical for understanding and optimizing reaction conditions to favor the formation of a desired product like an allylic alcohol.
Kinetic Rate Constant Determination
Quantum Chemical Simulations for Electronic Structure Analysis
Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For allylic alcohols like this compound, the distribution and energies of the HOMO and LUMO are of significant interest. For instance, in related compounds like tribut-3-en-1-yl phosphate, computational studies have shown that the HOMO and LUMO can be localized in the same region of the molecule, which can enhance reactivity towards certain species like singlet oxygen. escholarship.org While specific calculations for this compound are not widely published, DFT methods are routinely used to predict these properties.
A hypothetical representation of the kind of data obtained from such calculations for this compound is presented in the table below. These values are illustrative and would be determined using specific computational software and basis sets (e.g., B3LYP/6-31G*).
Table 1: Calculated Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -9.5 |
| LUMO Energy | 1.2 |
The analysis of the frontier orbitals would reveal that the HOMO is likely concentrated around the carbon-carbon double bond (the π-system), making this region susceptible to electrophilic attack. Conversely, the LUMO would be distributed in a way that indicates where a nucleophilic attack is most likely to occur.
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For flexible molecules like this compound, which has rotational freedom around its single bonds, several conformers may exist. DFT calculations can predict the relative energies of these conformers, identifying the most stable structure. researchgate.net
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties and how it will interact with other molecules. For instance, the planarity of the double bond and the orientation of the hydroxyl group relative to the rest of the molecule are critical for its reactivity.
An example of the type of data generated from a geometry optimization of this compound is shown in the following table.
Table 2: Selected Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C=C Bond Length | 1.34 Å |
| C-O Bond Length | 1.43 Å |
| C-C-O Bond Angle | 110.5° |
These theoretical calculations complement experimental techniques like X-ray crystallography and electron diffraction, often providing data for molecules that are difficult to crystallize or study in the gas phase.
Calculation of Molecular Orbitals (HOMO-LUMO)
Database Integration and Analogous Reaction Prediction
Computational data for compounds like this compound can be integrated into large chemical databases such as PubChem and Reaxys. nih.gov This allows for the systematic comparison of its properties with those of other known compounds.
By leveraging these databases, it is possible to predict the outcomes of reactions involving this compound based on analogous reactions of similar molecules. For example, by searching for reactions of other allylic alcohols, researchers can hypothesize about the likely products, reagents, and conditions for the oxidation, reduction, or substitution reactions of this compound.
Furthermore, computational models can be used to score the feasibility of synthetic routes and predict regioselectivity in reactions like electrophilic additions. By calculating the transition state energies for different reaction pathways, chemists can determine which product is kinetically favored. This predictive capability is a powerful tool in modern synthetic chemistry, enabling the design of more efficient and selective reactions.
Future Research Directions
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus for future research is the development of catalytic systems capable of transforming 2,3-Dimethylbut-3-en-1-ol into valuable chiral building blocks. The prochiral nature of this molecule, with its potential for creating a stereocenter upon reaction at the double bond or derivatization of the alcohol, makes it an ideal candidate for asymmetric catalysis.
Research in this area could involve several key approaches:
Kinetic Resolution: Novel catalysts could be designed for the kinetic resolution of racemic mixtures of similar chiral allylic alcohols, a technique that has proven effective for related compounds. researchgate.net This would involve the enantioselective acylation or oxidation of one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol.
Hydrogen Borrowing Catalysis: This powerful strategy, which involves the temporary oxidation of an alcohol to a carbonyl compound, could be applied to this compound. rsc.org A multicatalytic system combining a hydrogen borrowing catalyst with a chiral catalyst for enantioselective 1,4-addition to the in-situ-formed α,β-unsaturated aldehyde would enable the synthesis of γ-functionalized chiral alcohols. rsc.org For instance, a ruthenium-based hydrogen borrowing catalyst paired with a chiral rhodium-BINAP complex could facilitate enantioselective hydroarylation with aryl boronic acids. rsc.org
Enantioselective Oxidation: Developing catalysts for the enantioselective epoxidation of the double bond would yield chiral epoxy alcohols, which are versatile intermediates in organic synthesis. Metal-oxo complexes, which are known to catalyze isomerizations, could be adapted for selective oxidation reactions. academie-sciences.fr
| Catalytic Approach | Catalyst Type | Potential Transformation | Anticipated Product |
|---|---|---|---|
| Kinetic Resolution | Chiral Acyl-Transfer Catalyst or Oxidase | Enantioselective acylation/oxidation | Enantiopure Allylic Alcohol |
| Hydrogen Borrowing | Ru/Fe complex + Chiral Rh/Ir complex | γ-Hydrofunctionalization | Chiral Functionalized Alcohol |
| Enantioselective Epoxidation | Chiral Transition Metal Complex | Epoxidation of the alkene | Chiral Epoxy Alcohol |
Exploration of Unconventional Reaction Pathways and Conditions
Moving beyond traditional batch chemistry, future research will benefit from exploring unconventional reaction conditions to improve the synthesis and transformation of this compound.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better temperature control, and improved scalability. mdpi.com The synthesis of substituted allylic alcohols and their subsequent reactions, such as dehydrative hydrogenation, have been successfully demonstrated in flow systems. mdpi.com For example, a packed-bed reactor with a palladium on carbon (Pd/C) catalyst can be used for both dehydration and hydrogenation steps in a single continuous process, simplifying production and reducing waste. mdpi.comresearchgate.net This approach could be adapted for transformations of this compound, potentially leading to more efficient and greener synthetic routes. researchgate.net
Electrochemistry: Electrochemical methods provide a reagent-free way to control redox reactions with high precision. rsc.org The electrochemical oxidation of allylic alcohols, monitored in real-time using in-situ spectroscopy, has been demonstrated as a viable synthetic tool. rsc.orgrsc.org Applying this to this compound could lead to selective oxidation to the corresponding aldehyde or ketone without the need for traditional, often toxic, oxidizing agents.
Photocatalysis: Visible-light photocatalysis is another rapidly advancing field that could offer new reaction pathways. acs.org Photo-oxidative C-H functionalization or the synthesis of complex alcohols under UV or visible light irradiation are emerging areas. wisc.edu Exploring the photocatalytic behavior of this compound could uncover novel transformations, such as additions to the double bond or functionalization at the allylic position.
| Parameter | Traditional Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to hotspots | Superior, precise temperature control |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes, better containment |
| Scalability | Often requires re-optimization | Linear scalability by running longer |
| Process Control | Manual or semi-automated sampling | Amenable to in-line analytics and automation mdpi.com |
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced, real-time spectroscopic techniques to reactions involving this compound is a promising research direction.
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reactant, intermediate, and product concentrations under actual reaction conditions. nih.gov This has been successfully applied to study the electrochemical oxidation of allylic alcohols, providing valuable kinetic data and mechanistic insights. rsc.orgrsc.org For instance, in-situ FTIR can track the formation of key intermediates, such as keto-enol tautomers during Heck-Matsuda reactions of allylic alcohols, helping to elucidate the operative reaction pathway. nih.gov Similar studies on this compound could clarify the role of intermediates in its isomerization, oxidation, or coupling reactions, leading to more rational reaction design. researchgate.net
Computational Design and Prediction of New Synthetic Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic chemistry. Future research should leverage computational modeling to accelerate the development of new methodologies for this compound.
DFT calculations can be used to:
Elucidate Reaction Mechanisms: Computational studies have provided deep insights into the mechanisms of various reactions involving allylic alcohols, such as palladium-catalyzed aminations and nickel-catalyzed carboxylations. mdpi.combohrium.com These studies can identify rate-determining steps and the roles of catalysts and additives. mdpi.com
Predict Reactivity and Selectivity: By modeling transition states and reaction pathways, DFT can predict the outcomes of reactions. For example, DFT has been used to understand the factors controlling regioselectivity in the carboxylation of allylic alcohols and the influence of substituents on isomerization reactions. bohrium.comacs.orgnih.gov
Design Novel Catalysts: Computational screening can identify promising new catalyst structures before they are synthesized in the lab. By understanding the interactions between the substrate, such as the hydroxyl group of the allylic alcohol, and the catalyst, more efficient and selective catalysts can be designed. mdpi.com
Applying these computational approaches to this compound would provide theoretical guidance for designing new catalysts and reaction conditions tailored to its specific structural features.
Integration into the Synthesis of Increasingly Complex Molecular Architectures
The ultimate test of a chemical building block's utility is its successful incorporation into the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. While this compound itself is a simple molecule, its structural motifs are found in more complex structures.
Future work should focus on using this compound or its derivatives as key fragments in total synthesis. For example, the synthesis of the marine natural product callyspongiolide involved the reverse prenylation of an aldehyde to create a racemic alcohol with a similar substituted buten-1-ol core, which was then taken forward. nih.gov This demonstrates the value of this structural unit. Research could target the enantioselective synthesis of a derivative of this compound as a chiral building block for a streamlined and stereocontrolled total synthesis of such complex targets. The development of the catalytic and methodological advances discussed in the preceding sections will be instrumental in enabling the efficient integration of this versatile alcohol into the synthesis of the next generation of complex molecules.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structural purity of 2,3-Dimethylbut-3-en-1-ol?
- Methodological Answer : Utilize 1D and 2D NMR (¹H, ¹³C, HSQC, COSY) to resolve stereochemical ambiguities and confirm the double bond position. For example, allylic coupling in ¹H NMR can distinguish between isomers (e.g., 2,3-dimethyl vs. 3,4-dimethyl substitution) . Gas Chromatography-Mass Spectrometry (GC/MS) with retention index matching (e.g., NIST database) is critical for verifying purity and identifying co-eluting impurities .
Q. How should researchers safely handle this compound given its flammability and reactivity?
- Methodological Answer : Store in inert, airtight containers under nitrogen at ≤4°C to prevent peroxide formation. Use explosion-proof refrigerators and grounding straps during transfers. Personal protective equipment (PPE) must include neoprene gloves and vapor-resistant goggles. For spills, neutralize with vermiculite or sand, avoiding water due to flammability risks .
Q. What synthetic routes are feasible for this compound in small-scale laboratory settings?
- Methodological Answer :
- Acid-catalyzed hydration of 2,3-dimethylbut-3-en-1-yl acetate, followed by hydrolysis (yield optimization requires pH control and inert atmosphere).
- Grignard addition to α,β-unsaturated ketones, though steric hindrance from methyl groups may necessitate elevated temperatures (70–90°C) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Apply Density Functional Theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., allylic rearrangement vs. electrophilic addition). For example, contradictions in hydrogenation regioselectivity (terminal vs. internal alkene reactivity) can be addressed using B3LYP/6-31G* basis sets .
Q. What experimental strategies mitigate steric hindrance during catalytic functionalization of this compound?
- Methodological Answer : Use bulky ligand-modified palladium catalysts (e.g., P(t-Bu)₃) to enhance selectivity in cross-coupling reactions. Kinetic studies under continuous-flow conditions can optimize turnover frequency (TOF) while minimizing side reactions from methyl group crowding .
Q. How do researchers validate the environmental stability of this compound in aqueous systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
